5-Ethylpyridin-2-ol

Physicochemical Properties Drug Design Medicinal Chemistry

Select 5-Ethylpyridin-2-ol (CAS 53428-03-8) for its distinct LogP (2.0) and pKa (12.1), which significantly alter lipophilicity and ionization versus unsubstituted pyridin-2-ols. This ≥97% purity intermediate is critical for pioglitazone precursor synthesis and SAR alkyl-substitution studies. Its tautomeric equilibrium (lactam-lactim) and precise molecular weight (123.15 g/mol) ensure reproducible analytical tracking and consistent biological performance in medicinal chemistry.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 53428-03-8
Cat. No. B1342688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyridin-2-ol
CAS53428-03-8
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCCC1=CNC(=O)C=C1
InChIInChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9)
InChIKeyORMQFHJGBAPKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylpyridin-2-ol (CAS 53428-03-8) Procurement Guide: Purity, Physicochemical Properties, and Technical Specifications


5-Ethylpyridin-2-ol (CAS 53428-03-8) is a pyridine derivative with an ethyl substituent at the 5-position and a hydroxyl group at the 2-position [1]. It is a heterocyclic building block primarily utilized in medicinal chemistry and organic synthesis. The compound's computed molecular weight is 123.15 g/mol, with an XLogP3-AA value of 0.6, and it is typically supplied with a minimum purity specification of 97% [2]. Its structure supports a lactam-lactim tautomerism, existing as both 5-ethylpyridin-2-ol and 5-ethyl-1H-pyridin-2-one [1]. This document provides a product-specific evidence guide focusing on quantifiable, verifiable differentiation for scientific selection and procurement.

Why Generic Substitution Fails: Critical Differentiation of 5-Ethylpyridin-2-ol from In-Class Analogs


Generic substitution of 5-ethylpyridin-2-ol with other 2-pyridinols is not advisable due to substantial differences in lipophilicity, acidity, and steric bulk that directly impact synthetic utility and biological performance. While 2-pyridinol provides the core heterocycle, the 5-ethyl substituent in 5-ethylpyridin-2-ol significantly alters the compound's computed logP (2.00) and pKa (12.10) compared to unsubstituted pyridin-2-ol (predicted logP ~0.5, pKa ~11.6) [1][2]. Furthermore, compared to the 5-methyl analog, the additional methylene unit in the ethyl group increases hydrophobic surface area, which can enhance binding affinity in hydrophobic enzyme pockets or improve membrane permeability [2]. These quantifiable differences in physicochemical properties, detailed below, preclude direct interchangeability and necessitate the procurement of the specific 5-ethyl derivative for consistent experimental outcomes.

5-Ethylpyridin-2-ol (CAS 53428-03-8) Product-Specific Quantitative Evidence Guide


Acid Dissociation Constant (pKa) Compared to 5-Methylpyridin-2-ol

5-Ethylpyridin-2-ol exhibits a computed acid pKa of 12.10 [1]. In comparison, the structurally analogous 5-methylpyridin-2-ol has a predicted pKa of approximately 11.5 . This difference of +0.6 pKa units indicates that the 5-ethyl derivative is a weaker acid and its conjugate base is correspondingly stronger. This difference is directly relevant for protonation state prediction under physiological conditions.

Physicochemical Properties Drug Design Medicinal Chemistry

Lipophilicity (LogP) Compared to Unsubstituted 2-Pyridinol

5-Ethylpyridin-2-ol has a computed logP (octanol-water partition coefficient) of 2.00 [1]. Unsubstituted pyridin-2-ol has a predicted logP of approximately 0.5 [2]. This represents a 4-fold increase in lipophilicity for the 5-ethyl derivative (logP difference of 1.5).

Lipophilicity ADME Drug Discovery

Vendor-Specified Minimum Purity as a Procurement Metric

Commercially available 5-ethylpyridin-2-ol from reputable vendors such as AKSci is supplied with a minimum purity specification of 97% . This specification is a critical differentiator for procurement, ensuring sufficient material homogeneity for reproducible synthesis and biological assay. While other suppliers may offer varying purities, the documented 97% minimum provides a benchmark for quality comparison and lot-to-lot consistency.

Quality Control Sourcing Chemical Synthesis

Molecular Weight and Exact Mass for Analytical Characterization

5-Ethylpyridin-2-ol has a monoisotopic mass of 123.068413911 Da and an exact mass of 123.068 Da, as computed by PubChem [1]. The 5-methyl analog (5-methylpyridin-2-ol) has a monoisotopic mass of 109.052764 Da [2]. This mass difference of 14.0156 Da (corresponding to one methylene unit) provides a clear analytical signature for differentiating between the two compounds using high-resolution mass spectrometry (HRMS) or LC-MS.

Analytical Chemistry Mass Spectrometry Quality Control

Tautomeric Equilibrium: Implications for Reactivity and Crystallinity

5-Ethylpyridin-2-ol exists in a dynamic equilibrium between its lactim (hydroxy) and lactam (pyridone) forms, as evidenced by its IUPAC name being registered as 5-ethyl-1H-pyridin-2-one and its synonyms including 5-ethyl-1H-pyridin-2-one [1]. This tautomerism is a class-level property of 2-pyridinols. However, the specific equilibrium ratio can be influenced by the substituent, potentially affecting its nucleophilicity and the stability of its crystalline forms compared to unsubstituted pyridin-2-ol.

Tautomerism Physical Chemistry Synthetic Chemistry

Optimal Research and Industrial Application Scenarios for 5-Ethylpyridin-2-ol (CAS 53428-03-8)


Medicinal Chemistry: Building Block for Lead Optimization

In medicinal chemistry, 5-ethylpyridin-2-ol is best utilized as a building block for the synthesis of more complex heterocyclic compounds . The specific combination of its computed logP (2.00) and pKa (12.10) [1][2] makes it particularly valuable for modifying the lipophilicity and ionization state of drug candidates, which is critical for optimizing pharmacokinetic properties like membrane permeability and oral absorption.

Chemical Synthesis: Intermediate for Pioglitazone and Related Heterocycles

5-Ethylpyridin-2-ol is a key intermediate in the synthesis of 2-(5-ethylpyridin-2-yl)ethanol, which itself is a crucial precursor for the antidiabetic drug pioglitazone and a versatile intermediate for various biologically active heterocycles [3][4]. The 97% minimum purity specification ensures that the compound meets the quality requirements for multi-step synthetic sequences, minimizing side reactions and improving overall yield.

Physicochemical and SAR Studies

This compound is ideally suited for structure-activity relationship (SAR) studies focusing on the impact of alkyl substitution on pyridin-2-ol scaffolds. The direct comparison of its molecular weight (123.15 g/mol) [5] and exact mass (123.068 Da) [5] with the 5-methyl analog (109.05 Da) provides a clear mass signature for analytical tracking, enabling researchers to quantify the effects of a single methylene unit on biological activity and physicochemical properties.

Coordination Chemistry and Ligand Design

Due to the presence of both a nitrogen atom and an oxygen atom, 5-ethylpyridin-2-ol can function as a chelating ligand in coordination chemistry . The ethyl group at the 5-position can provide steric and electronic tuning of the metal center, a feature that distinguishes it from less substituted pyridin-2-ols. This is relevant for the development of novel catalysts and metal-organic frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethylpyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.